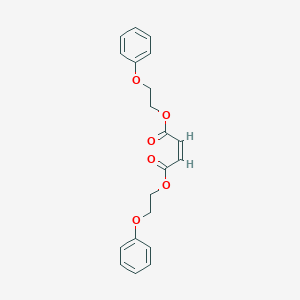
Di(phenoxyethyl) maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(phenoxyethyl) maleate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of Di(phenoxyethyl) maleate is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and proteins involved in various cellular processes. It has also been found to induce apoptosis, which is a programmed cell death.
Biochemical and Physiological Effects:
Di(phenoxyethyl) maleate has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have antifungal and antibacterial properties. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which can help in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Di(phenoxyethyl) maleate has several advantages in lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It has also been found to have low toxicity, making it safe for use in lab experiments. However, it has some limitations as well. It is not water-soluble, which can make it challenging to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on Di(phenoxyethyl) maleate. One potential area of research is its use in cancer treatment. It has been found to have anticancer properties, and further research can help in the development of new cancer treatments. Additionally, it can be studied for its potential use in the treatment of other diseases such as inflammation, infections, and neurodegenerative diseases. Further research can also help in understanding its mechanism of action and identifying new targets for drug development.
Conclusion:
In conclusion, Di(phenoxyethyl) maleate is a synthetic compound that has potential applications in various fields. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further research can help in the development of new treatments for various diseases and understanding its mechanism of action.
Métodos De Síntesis
Di(phenoxyethyl) maleate is synthesized through a reaction between maleic anhydride and 2-(2-phenoxyethoxy) ethanol. The reaction takes place in the presence of a catalyst such as sulfuric acid or phosphoric acid. The product obtained is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Di(phenoxyethyl) maleate has been extensively studied for its potential applications in various fields. It has been found to have anticancer properties and has been used in cancer research. It has also been studied for its antifungal and antibacterial properties. Additionally, it has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Propiedades
Número CAS |
10534-77-7 |
|---|---|
Fórmula molecular |
C20H20O6 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
bis(2-phenoxyethyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C20H20O6/c21-19(25-15-13-23-17-7-3-1-4-8-17)11-12-20(22)26-16-14-24-18-9-5-2-6-10-18/h1-12H,13-16H2/b12-11- |
Clave InChI |
HRYREZUFSWGBTI-VAWYXSNFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OCCOC(=O)/C=C\C(=O)OCCOC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)OCCOC(=O)C=CC(=O)OCCOC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)OCCOC(=O)C=CC(=O)OCCOC2=CC=CC=C2 |
Otros números CAS |
7596-87-4 10534-77-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



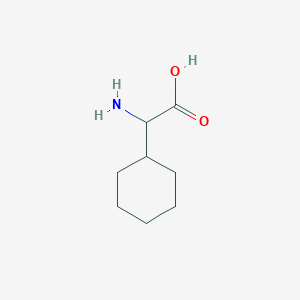

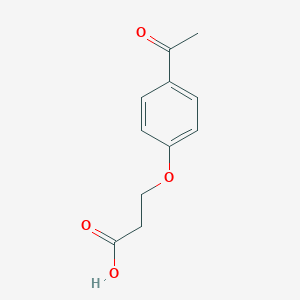
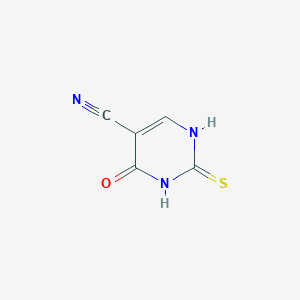
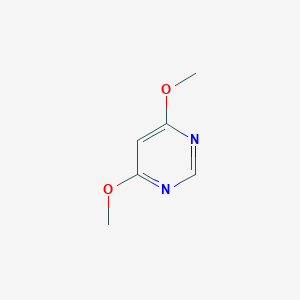
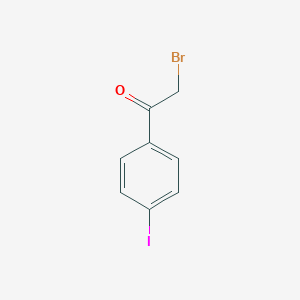
![Imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B185317.png)

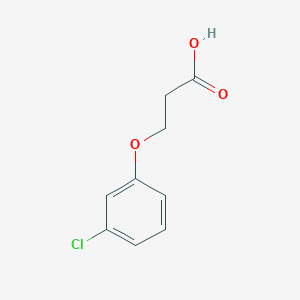

![7-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B185323.png)

![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)
